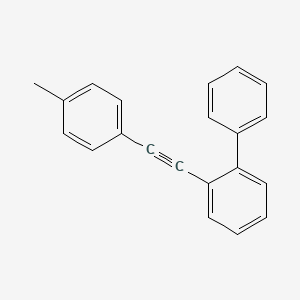
2-(p-Tolylethynyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolylethynyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a p-tolylethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolylethynyl)aniline: Similar structure with an aniline group instead of a biphenyl core.
2-(p-Tolylethynyl)benzaldehyde: Contains a benzaldehyde group instead of a biphenyl core.
2-(p-Tolylethynyl)benzoic acid: Features a carboxylic acid group instead of a biphenyl core.
Uniqueness
2-(p-Tolylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. This structural feature can enhance its performance in applications such as organic semiconductors and light-emitting diodes .
Propiedades
Fórmula molecular |
C21H16 |
|---|---|
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3 |
Clave InChI |
NUQRAHIFRFQMAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















